2-[(Propan-2-yl)oxy]-1,3-dioxolane
Description
2-[(Propan-2-yl)oxy]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with an isopropoxy group at the 2-position. The 1,3-dioxolane moiety is known for its stability and versatility in organic synthesis, often serving as a protecting group or intermediate in pharmaceuticals and polymers .
Properties
CAS No. |
75317-09-8 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3-dioxolane |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZLRNJMXBNONMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Propan-2-yl)oxy]-1,3-dioxolane can be synthesized through the reaction of isopropyl alcohol with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-[(Propan-2-yl)oxy]-1,3-dioxolane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(Propan-2-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3-dioxolane involves its interaction with specific molecular targets. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(Propan-2-yl)oxy]-1,3-dioxolane with structurally related compounds, focusing on molecular properties, substituent effects, and applications derived from the evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Complexity and Reactivity :
- The isopropoxy group in the target compound likely confers moderate steric hindrance compared to the methoxyethoxyethoxy chain in the analog from , which may enhance solubility in polar solvents.
- The chloro and ketone groups in 2-(1-chloro-2-oxopropyl)dioxolane make it more reactive toward nucleophiles, enabling applications in cascade reactions .
Synthetic Utility :
- The compound from achieves high synthesis yields (44–86%), suggesting optimized routes for ethoxy-substituted dioxolanes. In contrast, bromoaryl-substituted analogs (e.g., ) require specialized conditions for aromatic coupling.
Spectroscopic Differentiation :
- The bromoaryl-substituted dioxolane in exhibits distinct ¹H/¹³C NMR shifts due to aromatic ring currents, whereas aliphatic substituents (e.g., isopropoxy) would show simpler splitting patterns.
Application Divergence :
- Diallyl dicarbonate () diverges functionally as a crosslinker, whereas dioxolanes with ether substituents (e.g., ) are more likely used as solvents or protecting groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
